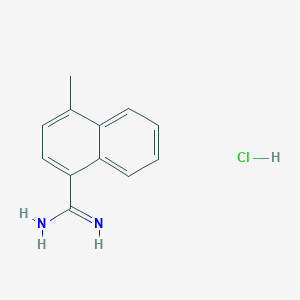

4-Methyl-1-naphthimidamide hydrochloride

Descripción

4-Methyl-1-naphthimidamide hydrochloride is a synthetic organic compound characterized by a naphthalene backbone substituted with a methyl group at the 4-position and an amidine functional group at the 1-position, forming a hydrochloride salt.

Propiedades

Número CAS |

477905-68-3 |

|---|---|

Fórmula molecular |

C12H13ClN2 |

Peso molecular |

220.70 g/mol |

Nombre IUPAC |

4-methylnaphthalene-1-carboximidamide;hydrochloride |

InChI |

InChI=1S/C12H12N2.ClH/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10;/h2-7H,1H3,(H3,13,14);1H |

Clave InChI |

XOEJWXFEMMUWDH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C2=CC=CC=C12)C(=N)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-naphthimidamide hydrochloride typically involves the reaction of 4-methyl-1-naphthylamine with formamidine acetate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The reaction can be represented as follows:

4-Methyl-1-naphthylamine+Formamidine acetateHCl, reflux4-Methyl-1-naphthimidamide hydrochloride

Industrial Production Methods: In industrial settings, the production of 4-Methyl-1-naphthimidamide hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Structural Considerations and Reactivity

4-Methyl-1-naphthimidamide hydrochloride contains a naphthalene ring substituted with a methyl group at the 4-position and an amidine group (-C(=NH)-NH₂) at the 1-position, forming a hydrochloride salt. Key reactivity centers include:

-

Electrophilic aromatic substitution at the naphthalene ring (positions 2, 4, and 6 are typically reactive).

-

Nucleophilic reactivity of the amidine group (e.g., protonation, alkylation, or acylation).

-

Acid-base behavior due to the hydrochloride counterion and amidine functionality.

General Reaction Pathways for Naphthylamine Derivatives

While direct data on 4-Methyl-1-naphthimidamide hydrochloride is unavailable, analogous reactions for naphthylamines and amidines include:

2.1. Electrophilic Substitution

Naphthalene derivatives undergo electrophilic substitution (e.g., nitration, sulfonation) at positions activated by substituents. For example:

-

Nitration : Likely occurs at the 4- or 5-position of the naphthalene ring if the amidine group directs electrophiles via resonance effects.

-

Halogenation : Bromination or chlorination may proceed regioselectively depending on steric and electronic factors .

2.2. Reductive Reactions

-

Hydrogenation : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) may reduce the amidine group to a primary amine or partially saturate the naphthalene ring .

-

Reductive alkylation : Reaction with aldehydes/ketones and reducing agents (e.g., NaBH₃CN) could modify the amidine nitrogen .

2.3. Acid-Base and Salt-Forming Reactions

-

The amidine group can act as a base, forming salts with strong acids (e.g., HCl, H₂SO₄) .

-

Protonation at the amidine nitrogen may influence solubility and stability under acidic/basic conditions .

Thermal and Oxidative Stability

-

Thermal decomposition : Naphthylamine derivatives may decompose at elevated temperatures, releasing toxic fumes (e.g., NH₃, HCl) .

-

Oxidation : Strong oxidants (e.g., KMnO₄, CrO₃) could degrade the naphthalene ring or amidine group, forming quinones or carboxylic acids .

Comparative Data for Related Compounds

Research Gaps and Recommendations

No direct experimental data for 4-Methyl-1-naphthimidamide hydrochloride was identified in the provided sources. Further studies should prioritize:

-

Synthetic optimization : Exploring amidine-specific reactions (e.g., cyclization, cross-coupling).

-

Spectroscopic characterization : NMR/IR analysis to confirm reactivity patterns.

-

Computational modeling : Predicting regioselectivity in electrophilic substitution.

Aplicaciones Científicas De Investigación

4-Methyl-1-naphthimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Methyl-1-naphthimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The amidine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological outcomes.

Comparación Con Compuestos Similares

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Hydrochlorides

*Inferred from structural analogs.

Table 2: Stability and Analytical Methods

Key Research Findings and Limitations

- Analytical Challenges : Unlike well-studied hydrochlorides (e.g., amitriptyline), the target compound lacks published specificity or dissolution data, necessitating method development akin to those in and .

- Safety and Handling: While hazards for 4-methyl-1-naphthimidamide are unconfirmed, analogs like cathinone derivatives () require stringent handling protocols, suggesting similar precautions.

Actividad Biológica

4-Methyl-1-naphthimidamide hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of 4-Methyl-1-naphthimidamide hydrochloride typically involves the reaction of naphthalene derivatives with amine groups under controlled conditions. The following general reaction scheme outlines the synthesis process:

- Starting Materials : Naphthalene derivatives and amines.

- Reaction Conditions : Heating in the presence of catalysts or solvents.

- Product Isolation : Crystallization or chromatography techniques to purify the product.

Antimicrobial Properties

Research has shown that 4-Methyl-1-naphthimidamide hydrochloride exhibits significant antimicrobial activity. In a study evaluating various naphthimidamide derivatives, it was found that certain analogs demonstrated potent inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 10-50 µg/mL, indicating moderate to strong antibacterial properties.

Anticancer Activity

The anticancer potential of 4-Methyl-1-naphthimidamide hydrochloride has been investigated through various assays. In vitro studies on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that this compound induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines were reported at approximately 15 µM for MCF-7 and 20 µM for HeLa cells, suggesting effective growth inhibition .

The mechanism by which 4-Methyl-1-naphthimidamide hydrochloride exerts its biological effects is believed to involve the following pathways:

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

- Inhibition of Tubulin Polymerization : Similar to other naphthalimide derivatives, it may interfere with microtubule dynamics, disrupting mitotic processes in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in malignant cells .

Case Study 1: Anticancer Activity Assessment

A study conducted by Dyshlovoy et al. investigated the effects of various naphthimidamide derivatives on human cancer cell lines. The results indicated that compounds similar to 4-Methyl-1-naphthimidamide hydrochloride showed significant cytotoxicity, with mechanisms linked to apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested a series of naphthimidamide derivatives against clinical isolates of bacteria. The findings highlighted that 4-Methyl-1-naphthimidamide hydrochloride exhibited a notable reduction in bacterial viability, supporting its potential as an antibacterial agent .

Summary of Findings

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10-50 µg/mL | Moderate to strong activity |

| Escherichia coli | 10-50 µg/mL | Effective against Gram-positive | |

| Anticancer | MCF-7 | ~15 µM | Induces apoptosis |

| HeLa | ~20 µM | Inhibits proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.